molecular formula C7H15NO3 B555517 H-D-Ser(tBu)-OH CAS No. 18783-53-4

H-D-Ser(tBu)-OH

Cat. No.: B555517
CAS No.: 18783-53-4
M. Wt: 161,2 g/mole
InChI Key: DDCPKNYKNWXULB-RXMQYKEDSA-N
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Description

H-D-Ser(tBu)-OH, also known as O-tert-Butyl-D-serine, is a derivative of the amino acid serine. It is characterized by the presence of a tert-butyl group attached to the hydroxyl group of the serine molecule. This modification enhances the compound’s stability and makes it useful in various chemical and biological applications.

Scientific Research Applications

H-D-Ser(tBu)-OH has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of peptides and other complex molecules.

    Biology: Employed in the study of enzyme mechanisms and protein structure.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

Target of Action

o-Tert-butyl-d-serine is a derivative of the amino acid serine . It is primarily used in the synthesis of peptides , including glycopeptides and lipopeptides . Therefore, its primary targets are the peptide chains that it helps to form.

Mode of Action

The compound acts as a protecting group for the hydroxyl group of serine during peptide synthesis . It prevents unwanted reactions from occurring at the hydroxyl site, allowing for the precise formation of peptide bonds . Once the peptide synthesis is complete, the protecting group can be removed .

Biochemical Pathways

o-Tert-butyl-d-serine is involved in the biochemical pathway of peptide synthesis . It plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide or protein . The compound’s presence ensures that these bonds form correctly, leading to the creation of the desired peptide sequence .

Pharmacokinetics

It is known that the compound is used in the laboratory setting for peptide synthesis . As such, its absorption, distribution, metabolism, and excretion (ADME) would largely depend on the specific conditions of the synthesis process .

Result of Action

The primary result of o-Tert-butyl-d-serine’s action is the successful synthesis of peptides . By acting as a protecting group, it allows for the precise formation of peptide bonds, leading to the creation of peptides with the desired sequence . This is crucial in many areas of research and medicine, as peptides can serve a variety of functions, from acting as hormones to serving as potential therapeutic agents .

Action Environment

The action of o-Tert-butyl-d-serine is highly dependent on the environment in which it is used . In the laboratory setting, factors such as temperature, pH, and the presence of other chemicals can all influence the compound’s efficacy and stability . Proper storage and handling are necessary to maintain the compound’s effectiveness .

Safety and Hazards

“o-Tert-butyl-d-serine” may cause respiratory tract irritation, skin irritation, and eye irritation. It may be harmful if swallowed or if absorbed through the skin . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation .

Future Directions

“o-Tert-butyl-d-serine” is used in peptide synthesis and is a building block of zoladex, a peptide drug . It is also used in the synthesis of polymers containing O-tert-butyl-L-serine . The future directions of “o-Tert-butyl-d-serine” could involve further exploration of its applications in drug design and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-D-Ser(tBu)-OH typically involves the protection of the hydroxyl group of serine with a tert-butyl group. This can be achieved through the reaction of serine with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the selective protection of the hydroxyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

H-D-Ser(tBu)-OH undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Conditions vary depending on the desired substitution, but common reagents include acids, bases, and nucleophiles.

Major Products Formed

    Oxidation: Formation of carbonyl derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of various substituted serine derivatives.

Comparison with Similar Compounds

Similar Compounds

    O-tert-Butyl-L-serine: Similar in structure but with an L-configuration.

    N-tert-Butoxycarbonyl-D-serine: Contains a different protecting group on the amino group.

    Methyl O-tert-Butyl-D-serinate: A methyl ester derivative of H-D-Ser(tBu)-OH.

Uniqueness

This compound is unique due to its specific tert-butyl protection on the hydroxyl group, which provides enhanced stability and specific reactivity compared to other serine derivatives. This makes it particularly valuable in synthetic chemistry and biochemical research.

Properties

IUPAC Name

(2R)-2-amino-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-7(2,3)11-4-5(8)6(9)10/h5H,4,8H2,1-3H3,(H,9,10)/t5-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCPKNYKNWXULB-RXMQYKEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC[C@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18783-53-4
Record name O-(1,1-Dimethylethyl)-D-serine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18783-53-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butylserine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018783534
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name D-Serine, O-(1,1-dimethylethyl)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name O-TERT-BUTYL-D-SERINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R3FIF7B2B1
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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